molecular formula C14H10ClFO2 B2434296 2-Chloro-4-(4-fluoro-3-methylphenoxy)benzaldehyde CAS No. 1988232-94-5

2-Chloro-4-(4-fluoro-3-methylphenoxy)benzaldehyde

Cat. No.: B2434296
CAS No.: 1988232-94-5
M. Wt: 264.68
InChI Key: NNGFZNFKJLYWBE-UHFFFAOYSA-N
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Description

2-Chloro-4-(4-fluoro-3-methylphenoxy)benzaldehyde is an organic compound with the molecular formula C14H10ClFO2 and a molecular weight of 264.68 g/mol . It is characterized by the presence of a chloro group, a fluoro group, and a methylphenoxy group attached to a benzaldehyde core. This compound is used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

The synthesis of 2-Chloro-4-(4-fluoro-3-methylphenoxy)benzaldehyde involves several steps. One common method includes the reaction of 2-chlorobenzaldehyde with 4-fluoro-3-methylphenol in the presence of a base such as potassium carbonate. The reaction is typically carried out in a solvent like dimethylformamide (DMF) at elevated temperatures . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

2-Chloro-4-(4-fluoro-3-methylphenoxy)benzaldehyde undergoes various chemical reactions, including:

Scientific Research Applications

2-Chloro-4-(4-fluoro-3-methylphenoxy)benzaldehyde is utilized in various scientific research fields:

Mechanism of Action

The mechanism of action of 2-Chloro-4-(4-fluoro-3-methylphenoxy)benzaldehyde depends on its specific application. In biochemical assays, it may interact with enzymes or receptors, altering their activity. The molecular targets and pathways involved vary based on the context of its use. For instance, in drug development, it may act as an inhibitor or modulator of specific enzymes or signaling pathways .

Comparison with Similar Compounds

2-Chloro-4-(4-fluoro-3-methylphenoxy)benzaldehyde can be compared with similar compounds such as:

    2-Chloro-4-fluorotoluene: A simpler structure lacking the aldehyde and phenoxy groups, used in the synthesis of various organic compounds.

    4-Fluoro-3-methylphenol: A precursor in the synthesis of this compound, used in various chemical reactions.

    2-Chloro-4-fluorobenzaldehyde: Similar to the target compound but without the methylphenoxy group, used in organic synthesis.

These comparisons highlight the unique structural features and reactivity of this compound, making it valuable in specific applications.

Properties

IUPAC Name

2-chloro-4-(4-fluoro-3-methylphenoxy)benzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClFO2/c1-9-6-11(4-5-14(9)16)18-12-3-2-10(8-17)13(15)7-12/h2-8H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNGFZNFKJLYWBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OC2=CC(=C(C=C2)C=O)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClFO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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